An In-depth Technical Guide to the Components of EINECS 262-181-4
An In-depth Technical Guide to the Components of EINECS 262-181-4
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the chemical structure, properties, and biological activities of the two constituent components of the substance identified by EINECS number 262-181-4: 6-chloro-3-phenylpyridazin-4-ol and 2-(dimethylamino)ethanol . This document synthesizes available data to support research and development activities.
Chemical Identity and Structure
The substance registered under EINECS 262-181-4 is a 1:1 compound of 6-chloro-3-phenylpyridazin-4-ol and 2-(dimethylamino)ethanol.
6-chloro-3-phenylpyridazin-4-ol
Also known by the common name Pyridafol, this compound is a metabolite of the herbicide Pyridate.
-
IUPAC Name: 6-chloro-3-phenylpyridazin-4-ol
-
CAS Number: 40020-01-7
-
Molecular Formula: C₁₀H₇ClN₂O
-
Molecular Weight: 206.63 g/mol
-
SMILES: C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl
-
InChI Key: ZUSHSDOEVHPTCU-UHFFFAOYSA-N
2-(dimethylamino)ethanol (DMAE)
A well-documented compound with applications in cosmetics and as a nootropic supplement.
-
IUPAC Name: 2-(dimethylamino)ethanol
-
CAS Number: 108-01-0
-
Molecular Formula: C₄H₁₁NO
-
Molecular Weight: 89.14 g/mol
-
SMILES: CN(C)CCO
-
InChI Key: UEEJHVSXFDXPFK-UHFFFAOYSA-N
Physicochemical and Toxicological Data
The following tables summarize key quantitative data for each component.
Table 1: Physicochemical Properties of 6-chloro-3-phenylpyridazin-4-ol
| Property | Value | Reference |
| Melting Point | 218-220 °C | Not explicitly cited |
| pKa | 6.7 (weak acid) | [1] |
| LogP (pH dependent) | 2.0 (@ pH 4), 0.56 (@ pH 7), -0.52 (@ pH 9) | [1] |
Table 2: Physicochemical Properties of 2-(dimethylamino)ethanol (DMAE)
| Property | Value | Reference |
| Boiling Point | 134-136 °C | [2] |
| Melting Point | -70 °C | [2] |
| Density | 0.886 g/mL at 20 °C | [2] |
| Refractive Index | n20/D 1.4294 | Not explicitly cited |
| Solubility | Miscible with water, ethanol, benzene, ether, and acetone | [2] |
Table 3: Toxicological Data for the Herbicide Pyridate (Parent of 6-chloro-3-phenylpyridazin-4-ol)
| Toxicity Endpoint | Value | Classification |
| Acute Oral | Category III | Harmful if swallowed |
| Acute Inhalation | Category IV | Low toxicity |
| Acute Dermal | Category III | Harmful in contact with skin |
| Eye Irritation | Category IV | Non-irritating |
| Skin Irritation | Category III | Slightly irritating |
| Dermal Sensitization | Positive | May cause an allergic skin reaction |
Experimental Protocols
Quantification of 6-chloro-3-phenylpyridazin-4-ol in Water by LC-MS/MS
This protocol is based on an independent laboratory validation for the determination of pyridate and its metabolite, pyridafol (6-chloro-3-phenylpyridazin-4-ol).[2][3]
Sample Preparation:
-
Fortify 10.0 mL of water sample with a known concentration of pyridafol standard solution in a glass scintillation vial.
-
Immediately add 10 mL of 0.2% formic acid in acetonitrile.
-
Mix the solution thoroughly.
-
Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series Infinity HPLC or equivalent.[4]
-
MS System: API 4000 Mass Spectrometer with a Turbo-Ion Spray source in positive ion, multiple reaction monitoring (MRM) mode.[4]
-
Column: Thermo Betasil C-18 (2.1 mm x 50 mm, 3 µm) with a C-18 guard column.[4]
-
Column Temperature: 40°C.[3]
-
Mobile Phase A: 0.1% formic acid in HPLC-grade water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient:
-
0.00-0.25 min: 85.0% A, 15.0% B
-
2.00 min: 40.0% A, 60.0% B
-
2.30-5.50 min: 5.0% A, 95.0% B
-
5.51-9.00 min: 85.0% A, 15.0% B[4]
-
-
Injection Volume: 5.00 µL.[4]
-
MRM Transitions for Pyridafol:
-
Quantitation: m/z 207.0 → 104.1
-
Confirmation: m/z 207.0 → 126.1[4]
-
QuEChERS Method for Extraction of 6-chloro-3-phenylpyridazin-4-ol from Plant Material
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is suitable for the extraction of pyridate and pyridafol from various matrices.[1][5]
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake again to facilitate phase separation.
-
Centrifuge the sample.
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
For the analysis of pyridafol, it is recommended to skip the dSPE cleanup step with primary secondary amine (PSA) as the acidic nature of pyridafol can lead to losses due to interaction with the PSA sorbent.[1]
Analysis:
-
The final extract can be analyzed by LC-MS/MS using the conditions described in the previous section.
Clinical Trial Methodology for Assessing Skin Firming Effects of 2-(dimethylamino)ethanol (DMAE)
The following outlines a general methodology for a double-blind, placebo-controlled split-face study to evaluate the cutaneous tensile effects of a DMAE-containing gel.[6]
Study Design:
-
Participants: Healthy volunteers with signs of aging skin.
-
Design: Randomized, double-blind, placebo-controlled, split-face. One side of the face receives the DMAE gel, and the other receives a placebo gel.
-
Duration: 16 weeks of daily application, with a follow-up period (e.g., 2 weeks) to assess the persistence of effects.[7]
Materials:
-
Active Formulation: 3% DMAE facial gel.[7]
-
Placebo: The same gel formulation without DMAE.
Assessments:
-
Subjective Assessment: Participants and investigators rate the improvement in forehead lines, periorbital fine wrinkles, lip shape and fullness, and overall appearance of aging skin.
-
Objective Measurement of Skin Firmness:
Data Analysis:
-
Statistical analysis is performed to compare the changes from baseline between the DMAE-treated and placebo-treated sides of the face.
Signaling Pathways and Mechanisms of Action
Mechanism of Action of Pyridazine Herbicides
Pyridazine herbicides, including the parent compound of 6-chloro-3-phenylpyridazin-4-ol, primarily act by inhibiting photosynthesis.[9][10] The active component, pyridafol, inhibits the photosynthetic electron transport chain at photosystem II.[1]
Caption: Inhibition of Photosystem II by Pyridafol.
Proposed Mechanism of Action of 2-(dimethylamino)ethanol (DMAE) in Skin
DMAE is believed to exert its skin-firming effects through its role in the non-neuronal cholinergic system of the skin.[7][11] It is considered a precursor to acetylcholine (ACh).[12] Increased levels of ACh in the skin may lead to the stimulation of muscarinic and nicotinic acetylcholine receptors on keratinocytes, fibroblasts, and other skin cells.[7][11] This stimulation can influence various cellular processes, including proliferation, differentiation, and migration, and may lead to an increase in dermal thickness and collagen fiber thickness.
Caption: Proposed Cholinergic Pathway of DMAE in the Skin.
Conclusion
This technical guide provides a consolidated resource on the chemical and biological properties of the components of EINECS 262-181-4. The information presented on 6-chloro-3-phenylpyridazin-4-ol highlights its role as a photosynthesis-inhibiting herbicide metabolite, with established analytical protocols for its detection. The data on 2-(dimethylamino)ethanol (DMAE) underscores its potential in dermatological applications through the modulation of the skin's cholinergic system. This guide is intended to serve as a foundational document for researchers and professionals in the fields of drug development, toxicology, and analytical chemistry. Further research into the specific properties and interactions of the 1:1 compound may reveal novel applications and a more complete understanding of its biological profile.
References
- 1. iris.unito.it [iris.unito.it]
- 2. 2-DIMETHYLAMINOETHANOL (DMAE) - Ataman Kimya [atamanchemicals.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. relana-online.de [relana-online.de]
- 6. researchgate.net [researchgate.net]
- 7. The role of dimethylaminoethanol in cosmetic dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stratiaskin.com [stratiaskin.com]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. The non-neuronal cholinergic system of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atamankimya.com [atamankimya.com]
